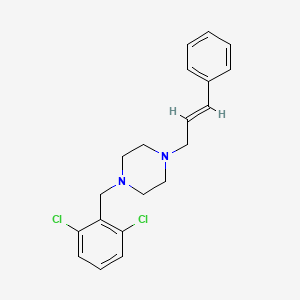![molecular formula C21H34N2O2S2 B6131343 2-[4-(1,4-dithiepan-6-yl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6131343.png)
2-[4-(1,4-dithiepan-6-yl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(1,4-dithiepan-6-yl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol, also known as DTPE, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DTPE is a piperazine derivative that has been synthesized through a multi-step process involving the use of various reagents and techniques. The compound has been found to have significant biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The mechanism of action of 2-[4-(1,4-dithiepan-6-yl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol is not fully understood, but it is believed to involve the modulation of various neurotransmitters, including dopamine, serotonin, and norepinephrine. The compound has been shown to increase the release of these neurotransmitters, leading to increased signaling and neuronal activity. This compound has also been found to have anxiolytic and antidepressant effects, which may be related to its modulation of neurotransmitter systems.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of neuronal excitability, and the promotion of neuroplasticity. The compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic applications.
実験室実験の利点と制限
2-[4-(1,4-dithiepan-6-yl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol has several advantages for use in laboratory experiments, including its ability to modulate neurotransmitter systems and its potential therapeutic applications. However, the compound also has some limitations, including its relatively complex synthesis process and the need for further investigation into its mechanism of action.
将来の方向性
There are several potential future directions for research involving 2-[4-(1,4-dithiepan-6-yl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol, including the investigation of its potential therapeutic applications in the treatment of anxiety and depression. Further studies are also needed to fully understand the compound's mechanism of action and its effects on neurotransmitter systems. Additionally, this compound may have potential applications in the development of new drugs for the treatment of various neurological disorders.
合成法
The synthesis of 2-[4-(1,4-dithiepan-6-yl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol involves several steps, including the preparation of the starting materials, the formation of the piperazine ring, and the addition of the dithiepane and methoxy-dimethylbenzyl groups. The process requires the use of various reagents, including piperazine, 4-methoxy-2,3-dimethylbenzyl chloride, and 1,4-dithiepane-6-carboxaldehyde. The final product is obtained through a purification process involving column chromatography and recrystallization.
科学的研究の応用
2-[4-(1,4-dithiepan-6-yl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol has been found to have potential applications in scientific research, particularly in the fields of pharmacology and neuroscience. The compound has been shown to have significant effects on the central nervous system, including the modulation of neurotransmitter release and the regulation of neuronal excitability. This compound has also been investigated for its potential therapeutic applications, including the treatment of anxiety and depression.
特性
IUPAC Name |
2-[4-(1,4-dithiepan-6-yl)-1-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N2O2S2/c1-16-17(2)21(25-3)5-4-18(16)12-22-7-8-23(13-19(22)6-9-24)20-14-26-10-11-27-15-20/h4-5,19-20,24H,6-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJLZAUXPSWJCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)CN2CCN(CC2CCO)C3CSCCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(cyclobutylamino)methyl]-3-hydroxy-1-(2-methoxyethyl)-2-piperidinone](/img/structure/B6131260.png)
![5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6131264.png)

![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B6131278.png)


![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2-cyclopropyl-1,3-benzoxazole-6-carboxamide](/img/structure/B6131305.png)

![dimethyl 2-{[3-(2-chlorophenyl)acryloyl]amino}terephthalate](/img/structure/B6131311.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B6131319.png)
![1-(2-methoxyphenyl)-2-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6131335.png)
![5-(3-chlorophenyl)-N-[4-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B6131338.png)
![7-(4-chlorophenyl)-8-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6131360.png)
![4-[4-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B6131365.png)
